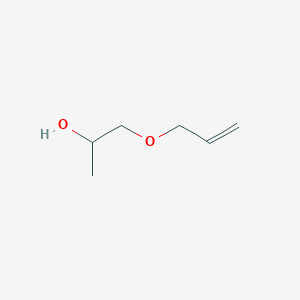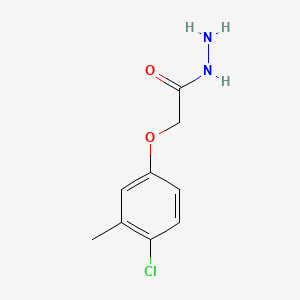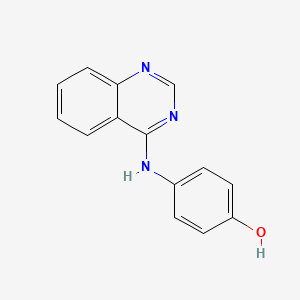
2-Propanol, 1-(2-propenyloxy)-
説明
“2-Propanol, 1-(2-propenyloxy)-” is a chemical compound with the molecular formula C6H12O21. It is also known by other names such as 1-prop-2-enoxypropan-2-ol, Propylene glycol 1-allyl ether, and 4-Oxa-6-heptene-2-ol1. It has a molecular weight of 116.16 g/mol1.
Molecular Structure Analysis
The InChI representation of “2-Propanol, 1-(2-propenyloxy)-” is InChI=1S/C6H12O2/c1-3-4-8-5-6(2)7/h3,6-7H,1,4-5H2,2H31. The Canonical SMILES representation is CC(COCC=C)O1.
Physical And Chemical Properties Analysis
The computed properties of “2-Propanol, 1-(2-propenyloxy)-” include a molecular weight of 116.16 g/mol, XLogP3-AA of 0.5, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 4, Exact Mass of 116.083729621 g/mol, Monoisotopic Mass of 116.083729621 g/mol, Topological Polar Surface Area of 29.5 Ų, Heavy Atom Count of 8, and Formal Charge of 01.
科学的研究の応用
1. Synthetic Studies and Derivatives
- 2-Propanol, 1-(2-propenyloxy)-, and its derivatives have been studied in the field of synthetic chemistry. For instance, the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol has been explored to obtain 1-phenyl-1-amino-2, 3-propanediol and several derivatives (Suami, Tetsuo et al., 1956).
2. Oxidation Processes
- Research has also focused on the oxidation of secondary alcohols like 2-propanol, 1-(2-propenyloxy)-. A study showed that using methyl(trifluoromethyl)dioxirane leads to the formation of corresponding ketones from such alcohols (R. Mello et al., 1991).
3. Enzymatic Conversions
- Enzymatic research has highlighted the conversion of various aryl ketones and 2-alkanones to chiral alcohols using enzymes like phenylacetaldehyde reductase in the presence of 2-propanol (Y. Makino et al., 2005).
4. Kinetics of Oxidation
- Studies on the kinetics of the oxidation of alcohols like 2-propanol, 1-(2-propenyloxy)-, by agents such as potassium tetraoxoferrate(VI) have been conducted to understand their reactivity and the formation of products like ketones (B. Norcross et al., 1997).
5. Resolution of Alcohols
- The resolution of primary alcohols like 2-(substituted phenoxy)-1-propanols, which include compounds structurally similar to 2-propanol, 1-(2-propenyloxy)-, has been achieved with moderate to good enantioselectivity through processes like enzymatic acylation (T. Miyazawa et al., 2001).
6. Quantum Computational Methods
- Computational studies involving quantum methods have been applied to related compounds like 1-phenyl-1-propanol, an intermediate in the synthesis of certain drugs, to understand their electronic, optical, and thermodynamic properties (S. Xavier et al., 2015).
将来の方向性
The future directions of “2-Propanol, 1-(2-propenyloxy)-” are not clear from the available information. However, similar compounds like 2-propanol have been studied for their potential in fuel cell applications5.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always refer to appropriate safety data sheets and consult with experts when handling chemicals.
特性
IUPAC Name |
1-prop-2-enoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-8-5-6(2)7/h3,6-7H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNXVNXBZXMHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880762 | |
| Record name | 2-propanol, 1-(2-propenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanol, 1-(2-propenyloxy)- | |
CAS RN |
21460-36-6 | |
| Record name | Propylene glycol 1-allyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021460366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-propanol, 1-(2-propenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyloxy-propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLENE GLYCOL 1-ALLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRB8092KPK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)
![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)
![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)
![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)








![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)
![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)